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molecular formula C14H12N2O2 B8527291 1-(2-Nitrophenyl)indoline

1-(2-Nitrophenyl)indoline

Cat. No. B8527291
M. Wt: 240.26 g/mol
InChI Key: RVXUURHLLXMPET-UHFFFAOYSA-N
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Patent
US04186199

Procedure details

11.0 g (0.10 mole) of indoline and 28.2 g of 1-fluoro-2-nitrobenzene are combined and the resultant solution is stirred and heated to 120° C. and kept at that temperature 18 hours. The reaction mixture is then cooled to room temperature and partitioned between chloroform and water. The chloroform layer is separated, washed with water, dried and concentrated in vacuum. The residue is dissolved in isopropylether from which 1-(2-nitrophenyl)indoline, m.p. 62°-64° C., precipitates on standing.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18]>>[N+:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at that temperature 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in isopropylether from which 1-(2-nitrophenyl)indoline, m.p. 62°-64° C.
CUSTOM
Type
CUSTOM
Details
precipitates

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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